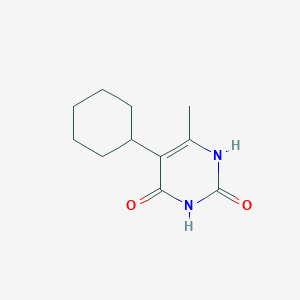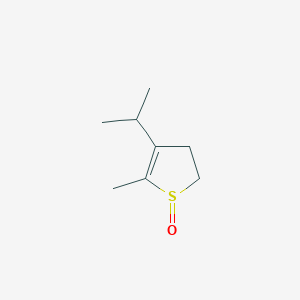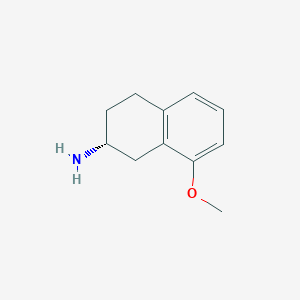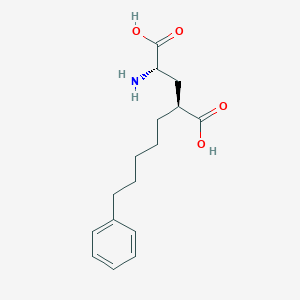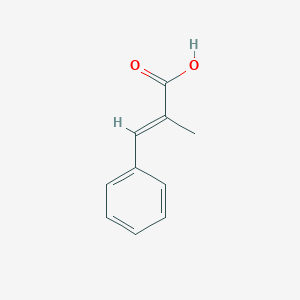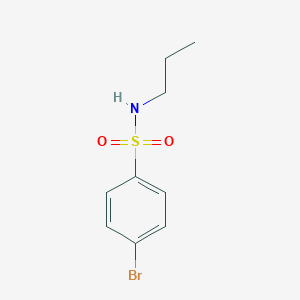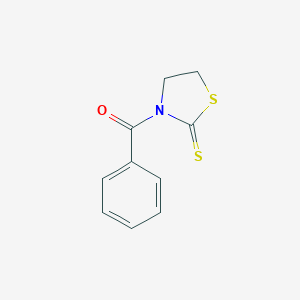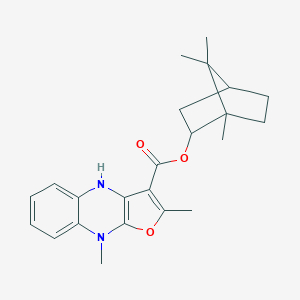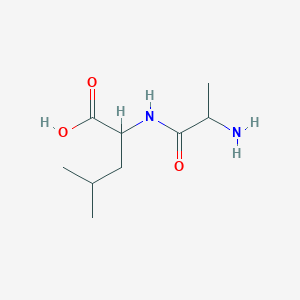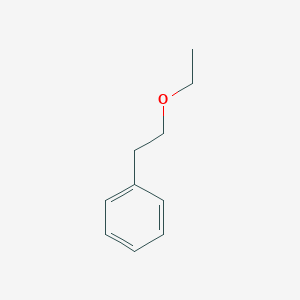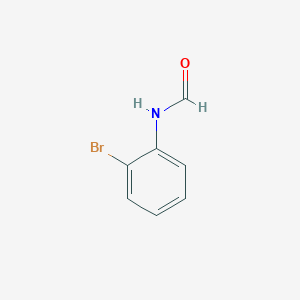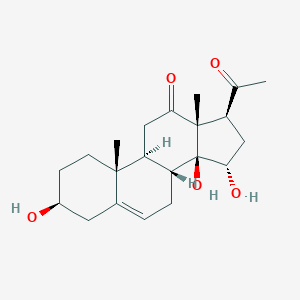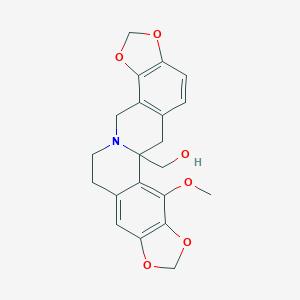![molecular formula C8H9NO B160903 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine CAS No. 126230-97-5](/img/structure/B160903.png)
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the furo[3,4-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and furan ring system, with a methyl group attached to the second carbon of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine can be achieved through various methods. One efficient approach involves the microwave-assisted reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with appropriate reagents . This eco-friendly method reduces the use of solvents and simplifies the work-up procedures, making it suitable for scale-up and industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, offering advantages such as high surface area, simple preparation, and modification . This method is particularly useful for large-scale production due to its efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted furo[3,4-b]pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: This compound has a similar fused ring structure but differs in the position of the furan ring.
4,7-Dihydrofuro[3,4-b]pyridine: Another closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the second carbon of the pyridine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-methyl-5,7-dihydrofuro[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7-4-10-5-8(7)9-6/h2-3H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKBSNJNVHVFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(COC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
